molecular formula C13H24N2O2 B15226253 tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B15226253
M. Wt: 240.34 g/mol
InChI Key: JHFGTUJMJRBKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate: is a bicyclic compound featuring a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of inert atmospheres, specific temperature ranges, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its diazabicyclo structure can interact with biological targets, making it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The diazabicyclo structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
  • tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
  • tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate

Uniqueness: tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-6-14-10(9)13(4,5)8-15/h9-10,14H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFGTUJMJRBKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2C1NC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.